

Spectroscopic Analysis of (R)-Leucic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Leucic acid

Cat. No.: B1205302

[Get Quote](#)

Introduction

(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine. It plays a role in various biological processes and is of interest to researchers in fields such as metabolomics and drug development. This technical guide provides a comprehensive overview of the key spectroscopic data for **(R)-Leucic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and workflow visualizations are presented to aid researchers in their analytical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for leucic acid. Note that the NMR spectra of enantiomers, such as (R)- and (L)-leucic acid, are identical in a non-chiral solvent.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for Leucic Acid

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.04-4.30	Doublet of doublets	1H	H-2 (CH-OH)
~1.50-1.85	Multiplet	3H	H-3 (CH ₂) and H-4 (CH)
~0.92-1.00	Doublet	6H	H-5, H-5' (CH ₃) ₂

Data is compiled from various sources and may vary slightly based on solvent and instrument frequency.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for Leucic Acid

Chemical Shift (ppm)	Assignment
~180-185	C-1 (C=O)
~69-74	C-2 (CH-OH)
~43-46	C-3 (CH ₂)
~24-26	C-4 (CH)
~21-23	C-5, C-5' (CH ₃) ₂

Data is compiled from various sources and may vary slightly based on solvent and instrument frequency.^[1]

Experimental Protocol for NMR Spectroscopy

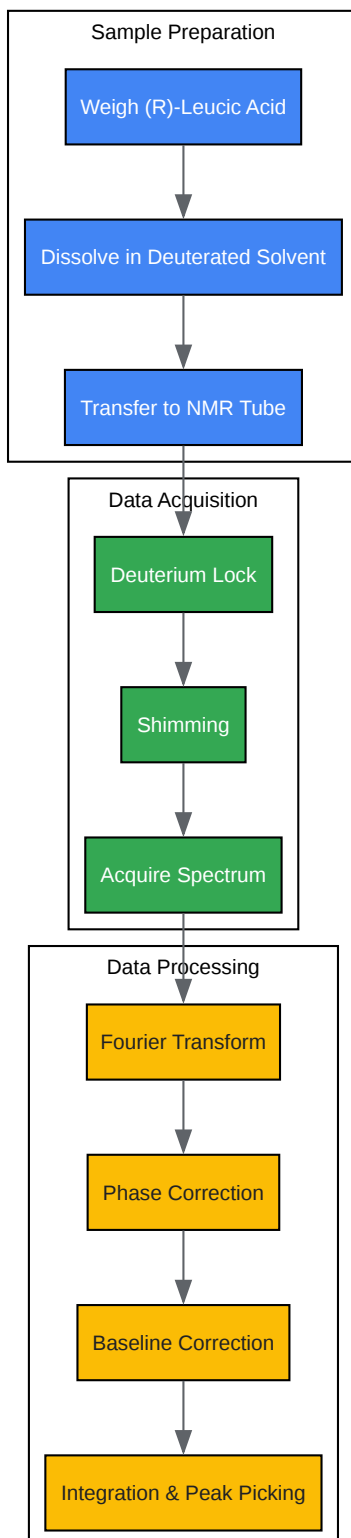
A detailed protocol for acquiring NMR spectra of **(R)-Leucic acid** is as follows:

- Sample Preparation:
 - Weigh approximately 5-25 mg of **(R)-Leucic acid** for ¹H NMR or 50-100 mg for ¹³C NMR.
^{[1][2]}

- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a small vial before transferring it to the NMR tube.^{[1][2]}
- The typical volume of solvent used is 0.6-0.7 mL.
- If the sample contains particulate matter, it should be filtered through a small cotton plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, for chemical shift referencing.
- Instrument Setup:
 - The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.
 - The instrument is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the homogeneity of the magnetic field.
- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

NMR Experimental Workflow

Figure 1. NMR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Figure 1. A flowchart illustrating the major steps in an NMR experiment, from sample preparation to data processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(R)-Leucic acid** is characterized by absorptions corresponding to its hydroxyl, carboxylic acid, and alkyl groups.

Characteristic IR Absorption Bands

Table 3: Characteristic IR Absorption Bands for **(R)-Leucic Acid**

Wavenumber (cm ⁻¹)	Functional Group	Description of Band
3300-2500	O-H (Carboxylic Acid)	Strong, very broad
~3500-3200	O-H (Alcohol)	Broad (often obscured by carboxylic acid O-H)
~2960-2870	C-H (Alkyl)	Medium to strong, sharp
1760-1690	C=O (Carboxylic Acid)	Strong, sharp
~1320-1210	C-O (Carboxylic Acid)	Medium
~1440-1395 and 950-910	O-H bend	Medium

These are expected absorption ranges for α -hydroxy carboxylic acids.

Experimental Protocol for ATR-FTIR Spectroscopy

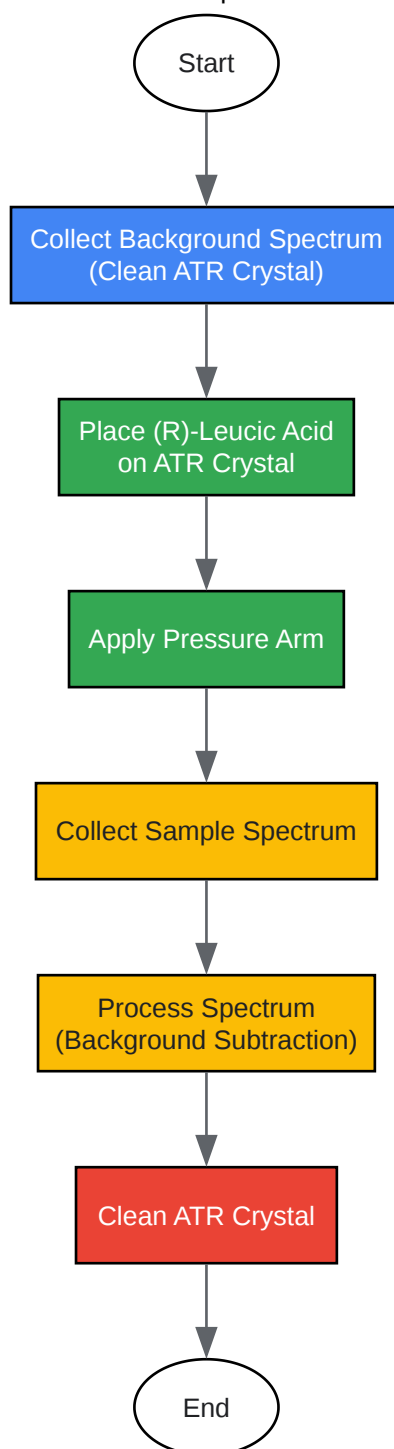
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples.

- Instrument Setup:
 - The ATR-FTIR spectrometer is turned on and allowed to stabilize.

- A background spectrum of the clean ATR crystal is collected. This will be subtracted from the sample spectrum.
- Sample Application:
 - A small amount of solid **(R)-Leucic acid** is placed directly onto the ATR crystal.
 - The pressure arm is lowered to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- Cleaning:
 - After the measurement, the sample is removed from the crystal, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

IR Spectroscopy Experimental Workflow

Figure 2. ATR-FTIR Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Figure 2. A diagram showing the sequential steps for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of small molecules like leucic acid.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for Leucic Acid

Ion	Observed m/z	Ionization Mode
[M-H] ⁻	~131.07	Negative
[M+H] ⁺	~133.09	Positive
[M+Na] ⁺	~155.07	Positive

The monoisotopic mass of Leucic Acid (C₆H₁₂O₃) is 132.0786 g/mol . Observed m/z values can vary slightly depending on instrument calibration.

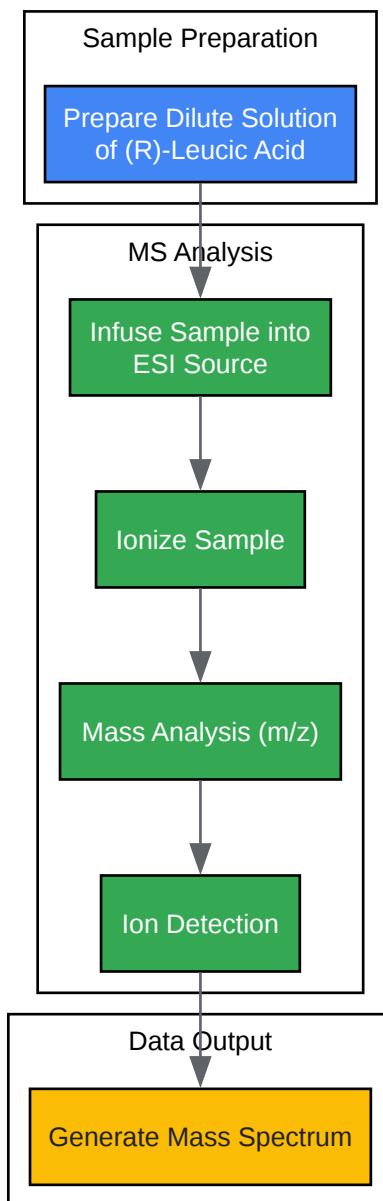
Experimental Protocol for ESI-MS

- Sample Preparation:
 - Prepare a dilute solution of **(R)-Leucic acid** (typically in the low µg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as a mixture of methanol or acetonitrile and water.
 - A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to promote ionization.
- Instrument Setup:
 - The mass spectrometer is equipped with an electrospray ionization (ESI) source.
 - The instrument is calibrated using a standard calibration solution.

- Key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, are optimized for the analyte.
- Data Acquisition:
 - The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
 - The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu). Data can be acquired in either positive or negative ion mode.

Mass Spectrometry Experimental Workflow

Figure 3. ESI-MS Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Figure 3. A simplified workflow for the analysis of a small molecule by Electrospray Ionization Mass Spectrometry.

Conclusion

This guide has provided a detailed overview of the key spectroscopic data (NMR, IR, and MS) for **(R)-Leucic acid**. The tabulated data, along with the comprehensive experimental protocols

and workflow diagrams, serve as a valuable resource for researchers and scientists involved in the analysis and characterization of this and similar small molecules. The provided information facilitates the identification and structural elucidation of **(R)-Leucic acid** in various experimental contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of (R)-Leucic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205302#spectroscopic-data-nmr-ir-ms-of-r-leucic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com